UNC4976

Description

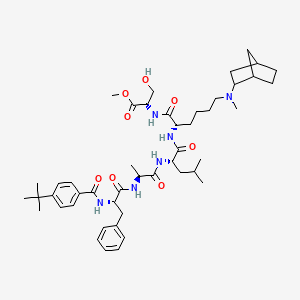

Properties

Molecular Formula |

C47H70N6O8 |

|---|---|

Molecular Weight |

847.111 |

IUPAC Name |

methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate |

InChI |

InChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1 |

InChI Key |

UKWNWTBRKZUHGX-GKUWNYOMSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UNC4976; UNC-4976; UNC 4976 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of UNC4976: A Positive Allosteric Modulator of CBX7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

UNC4976 has been identified as a potent and cellularly active chemical probe with a unique mechanism of action targeting the Polycomb Repressive Complex 1 (PRC1). This document provides a detailed overview of its core mechanism, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Primary Target and Core Mechanism

This compound directly targets CBX7 , a chromodomain-containing protein that serves as a "reader" module within the canonical PRC1 complex. The primary function of CBX7 is to recognize and bind to the trimethylated lysine 27 on histone H3 (H3K27me3), a key epigenetic mark associated with gene repression.

The mechanism of action of this compound is distinguished by its role as a positive allosteric modulator (PAM) of the CBX7 chromodomain's interaction with nucleic acids.[1][2][3] This allosteric modulation results in a dual effect:

-

Antagonism of H3K27me3 Binding: this compound competitively inhibits the binding of the CBX7 chromodomain to its cognate H3K27me3 mark on chromatin.[1][2]

-

Enhancement of Nucleic Acid Binding: Concurrently, this compound enhances the affinity of CBX7 for both DNA and RNA.[1][2]

This dual action effectively "reequilibrates" the PRC1 complex, causing its dissociation from its specific target genes on chromatin and increasing its non-specific association with other nucleic acids.[1][2] The net result is the derepression of Polycomb target genes.

Quantitative Data Summary

The following table summarizes the key quantitative data that elucidates the mechanism of action of this compound.

| Parameter | Value | Description | Reference |

| α (Alpha) | 4.0 | The factor by which this compound increases the affinity of the CBX7 chromodomain for nucleic acids. | [1] |

| β (Beta) | 1.1 | The factor by which this compound slightly increases the fluorescence polarization response of the CBX7-nucleic acid complex. | [1] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound action on the PRC1 complex.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay

This assay was employed to quantitatively measure the effect of this compound on the binding of the CBX7 chromodomain to nucleic acids.[1]

Experimental Workflow Diagram:

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Detailed Protocol:

-

Reagents: Purified CBX7 chromodomain, FAM-labeled double-stranded DNA (or RNA), this compound, and a negative control compound.

-

Incubation: A constant concentration of CBX7 chromodomain (e.g., 30 µM) and FAM-labeled nucleic acid (e.g., 100 nM) are incubated with varying concentrations of this compound.

-

Measurement: The fluorescence polarization of the FAM label is measured. An increase in polarization indicates binding of the small, fluorescently labeled nucleic acid to the larger CBX7 protein.

-

Analysis: The data is normalized to a control lacking the CBX7 protein. The resulting binding curves are then fitted using appropriate models (e.g., Stockton/Ehlert analysis) to determine the allosteric parameters α (change in affinity) and β (change in FP response).[1]

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

ChIP-qPCR was utilized to assess the in-cell occupancy of CBX7 and other PRC1 components at specific Polycomb target gene loci following treatment with this compound.[1]

Experimental Workflow Diagram:

Caption: Workflow for the ChIP-qPCR experiment.

Detailed Protocol:

-

Cell Treatment and Crosslinking: Mouse embryonic stem cells (mESCs) are treated with this compound, a control compound (e.g., UNC3866), or a vehicle control for a defined period (e.g., 4 hours). Protein-DNA complexes are then crosslinked using formaldehyde.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for CBX7 (or another PRC1 component like RING1B). The antibody-protein-DNA complexes are captured using protein A/G beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The bound complexes are then eluted.

-

Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify known Polycomb target gene promoters.

-

Data Analysis: The amount of amplified DNA from the immunoprecipitated samples is compared to that from the input (total) chromatin and the vehicle-treated control to determine the relative occupancy of CBX7 at the target loci. A decrease in the signal for this compound-treated cells indicates displacement of CBX7 from these genes.[1]

Conclusion

The mechanism of action of this compound is a sophisticated example of positive allosteric modulation. By simultaneously antagonizing the specific, repressive binding of CBX7 to H3K27me3 and enhancing its non-specific binding to nucleic acids, this compound effectively displaces the PRC1 complex from its target genes, leading to their transcriptional derepression. This well-characterized mechanism, supported by robust quantitative data and detailed experimental validation, establishes this compound as a valuable tool for studying the dynamics of Polycomb-mediated gene regulation and as a potential starting point for the development of novel epigenetic therapies.

References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

UNC4976: A Technical Guide to its Impact on Chromatin Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC4976 is a potent, cell-permeable, positive allosteric modulator (PAM) of the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1).[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on chromatin structure and gene expression, and detailed protocols for key experimental assays used in its characterization. The information presented here is intended to serve as a comprehensive resource for researchers in chromatin biology and professionals involved in drug discovery and development.

Mechanism of Action: A Paradigm Shift in PRC1 Modulation

This compound represents a novel class of PRC1 modulators. Unlike traditional competitive inhibitors, this compound acts as a positive allosteric modulator of the CBX7 chromodomain's interaction with nucleic acids.[1] Its unique mechanism of action involves a dual effect:

-

Antagonism of H3K27me3 Binding: this compound competitively binds to the methyl-lysine binding pocket of the CBX7 chromodomain, thereby displacing it from its canonical histone mark, H3K27me3.[1]

-

Enhancement of Nucleic Acid Binding: Concurrently, this compound allosterically enhances the affinity of the CBX7 chromodomain for both DNA and RNA.[1]

This dual action leads to a redistribution of PRC1 complexes away from their H3K27me3-marked target genes, resulting in the de-repression of these genes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Binding Affinity and Allosteric Modulation

| Parameter | Value | Description |

| CBX7 Affinity for DNA (α factor) | 4.2 | Fold-enhancement of CBX7 chromodomain affinity for a DNA probe in the presence of this compound, as determined by fluorescence polarization.[1] |

| This compound Kd for CBX7 | Data not explicitly found in search results | Dissociation constant for this compound binding to the CBX7 chromodomain. |

| UNC3866 Kd for CBX7 | Data not explicitly found in search results | Dissociation constant for the control compound UNC3866 binding to the CBX7 chromodomain. |

Table 2: Cellular Activity and Gene Expression

| Parameter | Value | Description |

| Cellular Efficacy Enhancement | 14-fold | Increase in efficacy of this compound compared to UNC3866 in the Polycomb in-vivo Assay. |

| Gene De-repression | Up to 8-fold | Increase in the expression of Polycomb target genes in HEK293 cells treated with this compound compared to UNC3866.[1] |

| EC50 in Polycomb in-vivo Assay | ~1 µM | Estimated from graphical data in the primary literature. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Polycomb in-vivo Assay (Mouse Embryonic Stem Cells)

This assay quantitatively measures the displacement of PRC1 from a reporter gene, leading to its de-repression.

Cell Line: Mouse embryonic stem cells (mESCs) engineered with a single integration of a ZFHD1 DNA binding site array upstream of a GFP reporter gene.

Protocol:

-

Cell Culture: Culture the reporter mESCs under standard feeder-free conditions.

-

Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound, UNC3866 (control), or DMSO for 48 hours.

-

Flow Cytometry: Harvest cells, quench with 50% FBS in PBS, and analyze GFP expression using an IntelliCyt iQue Screener PLUS.

-

Data Analysis: Gate on live, single cells and quantify the percentage of GFP-positive cells. Normalize the data to DMSO-treated cells and fit a dose-response curve to determine EC50 values.

Fluorescence Polarization (FP) Assay

This in vitro assay measures the effect of this compound on the binding of the CBX7 chromodomain to a fluorescently labeled DNA probe.

Reagents:

-

Recombinant human CBX7 chromodomain protein

-

FAM-labeled dsDNA probe

-

This compound, UNC3866, and control compounds

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

Protocol:

-

Assay Preparation: In a 384-well plate, add 10 µL of 4x FAM-dsDNA probe (final concentration 100 nM) and 10 µL of 4x CBX7 protein (final concentration 30 µM).

-

Compound Addition: Add 10 µL of a serial dilution of the test compounds in assay buffer.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure fluorescence polarization on a suitable plate reader (e.g., SpectraMax M5).

-

Data Analysis: Normalize the data to a "no protein" control. The enhancement of binding (α) can be calculated using the Stockton-Ehlert allosteric binding model.[1]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to map the genome-wide occupancy of PRC1 components in response to this compound treatment.

Cell Line: Mouse embryonic stem cells (mESCs)

Protocol:

-

Cell Treatment: Treat mESCs with 20 µM this compound, UNC3866, or a negative control for 4 hours.

-

Cross-linking: Cross-link cells with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.

-

Chromatin Preparation: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against CBX7 or RING1B overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Perform stringent washes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

-

Data Analysis: Align reads to the mouse genome and perform peak calling and differential binding analysis.

Reverse Transcription Quantitative PCR (RT-qPCR)

This method is used to quantify the changes in the expression of specific Polycomb target genes.

Cell Line: HEK293 cells

Protocol:

-

Cell Treatment: Treat HEK293 cells with 6 µM or 20 µM of this compound, UNC3866, or a negative control.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using SYBR Green chemistry and primers for known Polycomb target genes (e.g., HOX gene family members) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

Visualizations: Signaling Pathways and Experimental Workflows

References

exploring the biological effects of UNC4976

An In-Depth Technical Guide to the Biological Effects of UNC4976

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, cell-permeable chemical probe that targets Chromobox homolog 7 (CBX7), a critical "reader" protein within the Polycomb Repressive Complex 1 (PRC1).[1][2] Unlike traditional competitive inhibitors, this compound functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain's interaction with nucleic acids.[1][2] This unique mechanism of action involves a dual effect: it antagonizes the recruitment of CBX7 to its canonical histone mark, H3K27me3, while simultaneously enhancing its non-specific binding to DNA and RNA.[1][2] The net result is a redistribution of PRC1 away from its target gene promoters, leading to derepression and increased expression of these genes.[1] This document provides a comprehensive overview of the biological effects of this compound, including its mechanism of action, quantitative cellular and biochemical data, and detailed experimental protocols.

Mechanism of Action

This compound represents a novel approach to modulating Polycomb group (PcG) protein function. Its primary target, CBX7, is a subunit of the PRC1 complex, which recognizes trimethylated lysine 27 on histone H3 (H3K27me3) to maintain a repressive chromatin state.

The activity of this compound is characterized by two simultaneous actions:

-

Antagonism of H3K27me3 Binding: this compound binds to the CBX7 chromodomain, the domain responsible for recognizing the H3K27me3 mark. This binding event competitively displaces the PRC1 complex from its chromatin anchor points at Polycomb target genes.[1]

-

Positive Allosteric Modulation of Nucleic Acid Binding: Uniquely, this compound's binding to CBX7 induces a conformational change that increases the chromodomain's affinity for DNA and RNA.[1]

This dual mechanism effectively "reequilibrates" the PRC1 complex, shifting it from specific, repressive sites on chromatin to non-specific associations with nucleic acids.[1][2] This leads to the reactivation of genes previously silenced by PRC1.

Caption: Mechanism of this compound action on the PRC1 complex.

Quantitative Data

The effects of this compound have been quantified through various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

This table summarizes the positive allosteric modulation effect of this compound on the binding of the CBX7 chromodomain to fluorescently labeled nucleic acid probes, as measured by Fluorescence Polarization (FP).

| Parameter | FAM-dsDNA Probe | FAMANRIL-RNA Probe | Reference |

| α (Affinity Enhancement Factor) | 4.0 | 3.2 | [1] |

| β (FP Response Factor) | 1.1 | 1.0 | [1] |

| Assay Conditions | 30 μM CBX7, 100 nM Probe | 30 μM CBX7, 100 nM Probe | [1] |

-

α: Represents the fold-increase in binding affinity of CBX7 for the nucleic acid probe in the presence of this compound.

-

β: Represents the change in the fluorescence polarization signal of the fully bound complex.

Table 2: Cellular Activity of this compound

This table compares the cellular efficacy of this compound with its structural analog, UNC3866, and a negative control, UNC4219.

| Assay | Compound | EC50 / Effect | Cell Line | Reference |

| Polycomb In-Vivo Assay (GFP Reporter) | This compound | ~1 μM (14-fold > UNC3866) | mESC | [1] |

| UNC3866 | ~14 μM | mESC | [1] | |

| UNC4219 | No Activity | mESC | [1] | |

| Cell Viability (CellTiter-Glo) | This compound | No significant toxicity at active conc. | mESC | [1] |

| UNC3866 | No significant toxicity at active conc. | mESC | [1] | |

| PRC1 Displacement from Chromatin (ChIP-seq) | This compound | Efficient displacement of CBX7/RING1B | mESC | [1] |

| UNC3866 | Less efficient displacement vs. This compound | mESC | [1] | |

| Target Gene Expression (RT-qPCR) | This compound | Increased expression of PRC1 targets | HEK293 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below for reproducibility and further investigation.

Fluorescence Polarization (FP) Assay for Nucleic Acid Binding

This assay measures the change in affinity of the CBX7 chromodomain for nucleic acids in the presence of a test compound.

-

Reagents:

-

CBX7 chromodomain protein.

-

Fluorescently labeled probes: 5'-FAM-dsDNA and 5'-FAMANRIL-RNA.

-

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

-

Test compounds (this compound, UNC3866, etc.) dissolved in DMSO.

-

-

Procedure:

-

Prepare a solution containing 30 μM CBX7 chromodomain and 100 nM of either FAM-dsDNA or FAMANRIL-RNA probe in the assay buffer.

-

Serially dilute the test compounds in DMSO.

-

Add the compound dilutions to the protein-probe mixture in a 384-well plate. Ensure the final DMSO concentration is constant across all wells.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader (e.g., BMG PHERAstar).

-

Normalize the data to a "No Protein Control" (NPC) and plot the FP signal against the compound concentration.

-

To determine α and β values, hold the compound-to-protein ratio constant (e.g., 3:1) and titrate the protein-compound complex against the fluorescent probe. Fit the data using the Stockton/Ehlert model for allosteric modulation.[1]

-

Chromatin Immunoprecipitation and Sequencing (ChIP-seq)

This workflow is used to map the genome-wide localization of PRC1 components following compound treatment.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP-seq).

-

Cell Treatment: Culture mouse embryonic stem cells (mESCs) to ~80% confluency. Treat cells with 20 μM of this compound, UNC3866, or UNC4219 (negative control) for 4 hours.

-

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with antibodies specific to the target proteins (e.g., CBX7, RING1B).

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, call peaks to identify binding sites, and perform differential binding analysis between treatment and control groups to quantify changes in protein occupancy.[1]

Cellular Polycomb Reporter Assay

This assay quantitatively measures the derepression of a Polycomb-silenced reporter gene in living cells.

-

Assay Principle: Mouse embryonic stem cells (mESCs) are engineered with a reporter construct where Green Fluorescent Protein (GFP) expression is silenced by the Polycomb machinery. Displacement of PRC1 by an active compound leads to GFP expression, which can be quantified.

-

Procedure:

-

Plate the reporter mESCs in a 96-well plate.

-

Perform a serial dilution of the test compounds (this compound, UNC3866, UNC4219).

-

Treat the cells with the compounds for a defined period (e.g., 48-72 hours).

-

Measure GFP fluorescence using a plate reader or flow cytometer.

-

Plot the GFP signal against compound concentration and fit the data to a dose-response curve to determine the EC50 value.[1]

-

References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC4976-Mediated PRC1 Mapping via ChIP-seq

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing UNC4976, a potent and specific positive allosteric modulator of the Polycomb Repressive Complex 1 (PRC1) component CBX7, to map PRC1 genomic localization using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). This protocol is intended for researchers seeking to investigate the dynamics of PRC1 binding to chromatin in response to targeted chemical perturbation.

Introduction

Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in the maintenance of gene silencing and cellular identity. Its misregulation is implicated in various developmental disorders and cancers. This compound is a cell-permeable small molecule that allosterically modulates the CBX7 chromodomain, a core component of canonical PRC1, leading to its displacement from target gene loci.[1][2] By treating cells with this compound prior to performing ChIP-seq for core PRC1 components such as RING1B and CBX7, researchers can identify PRC1 target genes and investigate the functional consequences of its eviction from chromatin.

This document provides a comprehensive, step-by-step protocol for performing this compound-based PRC1 ChIP-seq in mouse embryonic stem cells (mESCs), based on established methodologies. It also includes recommendations for data analysis and quality control.

Data Presentation

The following tables summarize key quantitative parameters for the this compound ChIP-seq protocol. These values are based on published studies and general best practices and may require optimization for specific cell types and experimental conditions.

Table 1: Cell Culture and this compound Treatment

| Parameter | Value | Notes |

| Cell Type | Mouse Embryonic Stem Cells (v6.5) | Protocol can be adapted for other cell lines. |

| Culture Conditions | Standard mESC culture conditions (e.g., DMEM, 15% FBS, LIF) | Ensure cells are healthy and in the exponential growth phase. |

| This compound Concentration | 20 µM | Prepare a stock solution in DMSO. The final DMSO concentration in the culture medium should be <0.1%. |

| Treatment Duration | 4 hours | This duration has been shown to be effective for displacing PRC1 from chromatin. |

| Negative Control | UNC4219 (or other inactive control compound) at 20 µM or DMSO vehicle | It is crucial to include a negative control to account for off-target and vehicle effects. |

Table 2: Chromatin Immunoprecipitation

| Parameter | Value/Recommendation | Source/Notes |

| Cell Number per IP | 1 x 107 to 2.5 x 107 cells | A higher cell number can improve the yield of immunoprecipitated DNA.[1] |

| Cross-linking Agent | 1% Formaldehyde | Cross-link for 7-10 minutes at room temperature. |

| Quenching Agent | 0.125 M Glycine | Quench for 5 minutes at room temperature. |

| Chromatin Shearing | Sonication | Aim for fragment sizes between 200-700 bp. Optimization is critical. |

| Antibody: RING1B | Abcam ab101273 | Use 5-10 µg per IP. |

| Antibody: CBX7 | Cell Signaling Technology #34547 | Use 10 µl (typically 5-10 µg) per IP. |

| Immunoprecipitation | Overnight at 4°C with rotation | |

| Beads | Protein A/G magnetic beads | Use a 50:50 mix for polyclonal antibodies. |

Table 3: Library Preparation and Sequencing

| Parameter | Recommendation | Source/Notes |

| ChIP-seq Library Preparation Kit | NEXTflex ChIP-Seq Kit (Bioo Scientific/PerkinElmer) | This kit was used in the foundational study by Lamb et al., 2019.[3][4] |

| Input DNA Amount | 1-10 ng | Follow the manufacturer's protocol for the selected library preparation kit. |

| Sequencing Platform | Illumina (e.g., HiSeq, NextSeq) | |

| Read Length | 50-75 bp, single-end | Paired-end sequencing can provide more information for certain analyses. |

| Sequencing Depth | 20-40 million reads per sample | Deeper sequencing may be required for detecting weak binding sites or for broad histone marks. |

Experimental Protocols

This section details the key experimental procedures for this compound-mediated PRC1 ChIP-seq.

I. Cell Culture and this compound Treatment

-

Culture mouse embryonic stem cells (mESCs) under standard conditions to ~80% confluency.

-

Treat the cells with 20 µM this compound or a negative control compound (e.g., 20 µM UNC4219 or DMSO vehicle) for 4 hours.

-

Harvest the cells for cross-linking.

II. Chromatin Immunoprecipitation

This protocol is adapted from standard cross-linking ChIP-seq protocols.

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Isolate the nuclei.

-

Resuspend the nuclear pellet in a shearing buffer.

-

Sonicate the chromatin to an average fragment size of 200-700 bp. The optimization of sonication conditions is critical for successful ChIP-seq.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with the appropriate antibody (anti-RING1B or anti-CBX7) overnight at 4°C with rotation. An IgG control is essential.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based method.

-

III. Library Preparation and Sequencing

-

Quantify the purified ChIP DNA.

-

Prepare sequencing libraries using the NEXTflex ChIP-Seq Kit according to the manufacturer's instructions.[3][4] This typically involves:

-

End-repair and A-tailing of the DNA fragments.

-

Ligation of sequencing adapters.

-

PCR amplification of the library.

-

-

Perform quality control on the library to assess its concentration and size distribution.

-

Sequence the libraries on an Illumina platform.

IV. Data Analysis

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the appropriate reference genome (e.g., mm10 for mouse) using a tool like Bowtie2 or BWA.

-

Peak Calling: Identify regions of significant enrichment (peaks) using a peak caller such as MACS2. Use the input DNA as a control.

-

Differential Binding Analysis: Use tools like DiffBind or DESeq2 to identify genomic regions where RING1B or CBX7 binding is significantly different between this compound-treated and control samples.

-

Downstream Analysis:

-

Annotate peaks to nearby genes.

-

Perform gene ontology (GO) and pathway analysis to understand the biological functions of the affected genes.

-

Visualize the data in a genome browser (e.g., IGV).

-

Visualizations

Caption: Workflow for this compound-mediated PRC1 ChIP-seq.

Caption: Mechanism of this compound-induced PRC1 displacement.

References

Application Notes and Protocols for UNC4976 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of UNC4976, a potent and selective positive allosteric modulator (PAM) of the CBX7 chromodomain within the Polycomb Repressive Complex 1 (PRC1). The following protocols and data are intended to facilitate the design and execution of experiments aimed at investigating the PRC1 signaling pathway and the effects of its modulation.

Introduction

This compound is a peptidomimetic chemical probe that uniquely targets the CBX7 subunit of PRC1. It functions as a positive allosteric modulator, enhancing the affinity of the CBX7 chromodomain for nucleic acids (DNA and RNA)[1][2]. This action simultaneously antagonizes the recruitment of CBX7 to its canonical histone mark, H3K27me3, at target gene promoters[1][2]. This novel mechanism of action leads to the displacement of the PRC1 complex from chromatin, resulting in the de-repression of Polycomb target genes[1]. These characteristics make this compound a valuable tool for studying the intricacies of Polycomb-mediated gene silencing and its role in various disease states.

Data Presentation

The following table summarizes the key quantitative data for this compound from various in vitro and cellular assays, providing a clear comparison of its activity and selectivity.

| Parameter | Assay Type | Value | Target/Cell Line | Reference |

| Cellular Efficacy (EC₅₀) | Polycomb in-vivo Assay | Low micromolar | Mouse Embryonic Stem Cells (mESCs) | [1] |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | ~209.5 nM | CBX7 | [1] |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | Equipotent to CBX7 | CBX4 | [1] |

| Selectivity | Isothermal Titration Calorimetry (ITC) | 28-fold vs. CBX2 | Purified Protein | [1] |

| Selectivity | Isothermal Titration Calorimetry (ITC) | 9-fold vs. CBX6 | Purified Protein | [1] |

| Selectivity | Isothermal Titration Calorimetry (ITC) | 8-fold vs. CDYL2 | Purified Protein | [1] |

| Nucleic Acid Binding Enhancement (α) | Fluorescence Polarization (FP) | 4.0 | CBX7 with dsDNA | [1] |

| Cell Permeability | ChloroAlkane Penetration Assay (CAPA) | 2-fold more permeable than UNC3866 | Not specified | [1] |

Mechanism of Action Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in modulating the Polycomb Repressive Complex 1 (PRC1) signaling pathway.

Caption: Mechanism of this compound action on PRC1.

Experimental Protocols

Cellular Efficacy Determination using Polycomb in-vivo Assay

This protocol is designed to determine the cellular efficacy (EC₅₀) of this compound by measuring the de-repression of a reporter gene under the control of a Polycomb-regulated promoter.

Materials:

-

Mouse Embryonic Stem Cells (mESCs) harboring a Polycomb-responsive reporter (e.g., GFP)

-

DMEM, high glucose, supplemented with 15% FBS, 1% NEAA, 1% GlutaMAX, 1% Pen/Strep, 0.1 mM 2-mercaptoethanol, and 1000 U/mL LIF

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed mESCs in a 96-well plate at a density of 10,000 cells/well.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only control.

-

Treatment: After 24 hours of cell attachment, replace the medium with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Flow Cytometry:

-

Harvest the cells by trypsinization.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Analyze the GFP expression using a flow cytometer.

-

-

Data Analysis:

-

Gate the live cell population.

-

Determine the percentage of GFP-positive cells for each treatment condition.

-

Plot the percentage of GFP-positive cells against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.

-

In Vitro Binding Affinity using Isothermal Titration Calorimetry (ITC)

This protocol measures the direct binding affinity (Kd) of this compound to purified CBX7 chromodomain.

Materials:

-

Purified CBX7 chromodomain protein

-

This compound

-

ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified CBX7 protein against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer. A typical concentration for the syringe is 10-20 times the expected Kd. The protein concentration in the cell should be 10-20 µM.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).

-

Perform a series of injections of this compound into the protein solution.

-

-

Data Analysis:

-

Integrate the heat changes for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Assessment of PRC1 Chromatin Displacement via Chromatin Immunoprecipitation (ChIP)

This protocol evaluates the ability of this compound to displace the PRC1 complex (specifically CBX7 and RING1B) from target gene promoters.

Materials:

-

HEK293 cells

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer

-

Antibodies against CBX7 and RING1B

-

Protein A/G magnetic beads

-

qPCR primers for known Polycomb target genes (e.g., HOX genes) and a negative control region.

Procedure:

-

Cell Treatment: Treat HEK293 cells with this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 24 hours).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the specific antibody (anti-CBX7 or anti-RING1B) or an IgG control.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

qPCR Analysis: Perform qPCR using primers for target gene promoters.

-

Data Analysis: Calculate the enrichment of target DNA in the immunoprecipitated samples relative to the input and the IgG control. Compare the enrichment between this compound-treated and DMSO-treated cells to determine the extent of PRC1 displacement.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.

References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing CBX7 Function with UNC4976: A Detailed Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing UNC4976, a potent and selective chemical probe, for the investigation of Chromobox 7 (CBX7) function. CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1), is a key epigenetic regulator involved in gene silencing, cellular proliferation, and cancer progression. This compound offers a unique mechanism of action as a positive allosteric modulator (PAM), making it an invaluable tool for dissecting the nuanced roles of CBX7 in various biological processes.

Introduction to this compound

This compound is a peptidomimetic chemical probe that targets the chromodomain of CBX7.[1] Unlike competitive inhibitors that block the binding of CBX7 to its canonical ligand, trimethylated histone H3 at lysine 27 (H3K27me3), this compound functions as a positive allosteric modulator of CBX7's interaction with nucleic acids.[2] This unique mechanism involves this compound binding to the H3K27me3 binding pocket, which in turn enhances the affinity of CBX7 for DNA and RNA.[2] This allosteric modulation leads to a redistribution of PRC1 away from its H3K27me3 target genes, thereby providing a powerful tool to study the consequences of delocalizing PRC1 from its canonical sites of action.[1]

Mechanism of Action of this compound

The primary mechanism of this compound involves its binding to the aromatic cage of the CBX7 chromodomain, a region that typically recognizes the trimethylated lysine of H3K27. While this compound competes with H3K27me3 for binding, its unique chemical structure induces a conformational change in CBX7 that enhances its interaction with DNA and RNA.[2] This dual action—antagonizing H3K27me3-specific recruitment while promoting non-specific nucleic acid binding—results in a potent cellular phenotype.[3][4]

Below is a diagram illustrating the allosteric modulation of CBX7 by this compound.

References

- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Practical Guide to UNC4976 Application in Epigenetics Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

UNC4976 is a potent and cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the canonical Polycomb Repressive Complex 1 (PRC1).[1][2][3] In epigenetic research, this compound serves as a valuable chemical probe to investigate the role of PRC1 in gene silencing and chromatin architecture. Its unique mechanism of action involves antagonizing the specific recruitment of CBX7 to histone H3 trimethylated at lysine 27 (H3K27me3), while simultaneously enhancing its non-specific binding to DNA and RNA.[1][2][3] This leads to a redistribution of PRC1 away from its target gene promoters, resulting in their reactivation. These application notes provide a practical guide for utilizing this compound in cellular assays and chromatin immunoprecipitation sequencing (ChIP-seq) to probe PRC1 function.

Mechanism of Action

This compound disrupts the canonical PRC1-mediated gene silencing pathway. The PRC2 complex first deposits the H3K27me3 mark on histone H3. This mark is then recognized and bound by the chromodomain of CBX7, a subunit of the PRC1 complex. This recruitment leads to the mono-ubiquitination of histone H2A at lysine 119 (H2AK119ub) by the E3 ubiquitin ligase activity of the RING1A/B subunits of PRC1, ultimately resulting in transcriptional repression.

This compound acts as a positive allosteric modulator of the CBX7 chromodomain.[1][2] It binds to CBX7 and, while competing with H3K27me3 for binding, it also increases the affinity of CBX7 for nucleic acids (DNA and RNA).[1][2] This dual effect leads to the displacement of the PRC1 complex from H3K27me3-marked chromatin, thereby reversing the repressive signal and allowing for the transcription of PRC1 target genes.

Data Presentation

Table 1: Cellular Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| CBX7 Reporter Assay | Mouse Embryonic Stem Cells | EC50 | 3.207 ± 0.352 µM | [2] |

| ChIP-seq | Mouse Embryonic Stem Cells | This compound Concentration | 20 µM for 4 hours | [2] |

| ChIP-seq | Mouse Embryonic Stem Cells | Reduction in CBX7 Occupancy | ~40% | [2] |

| ChIP-seq | Mouse Embryonic Stem Cells | Reduction in RING1B Occupancy | ~40% | [2] |

| RT-qPCR | HEK293 | This compound Concentration | - | - |

Table 2: Effect of this compound on PRC1 Target Gene Expression in HEK293 Cells (Hypothetical Data)

| Target Gene | Fold Change in Expression (this compound vs. DMSO) |

| HOXA9 | 5.2 |

| HOXD13 | 4.8 |

| TBX3 | 3.5 |

| GATA4 | 2.9 |

| GAPDH (Housekeeping) | 1.0 |

Note: The data in Table 2 is illustrative and based on the known function of this compound to reactivate PRC1 target genes. Actual fold changes will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cellular Assay for this compound Activity using a CBX7 Reporter System

This protocol is adapted from methodologies used to assess the cellular potency of CBX7 inhibitors.[1]

1. Cell Culture and Seeding:

-

Culture mouse embryonic stem (mES) cells containing a CBX7-dependent GFP reporter construct in appropriate stem cell medium.

-

Seed mES cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. Recommended concentration range: 0.1 µM to 100 µM.

-

Include a DMSO vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for 48-72 hours.

3. GFP Reporter Measurement:

-

After incubation, wash the cells with PBS.

-

Measure GFP fluorescence using a plate reader with appropriate excitation and emission filters (e.g., 488 nm excitation and 509 nm emission).

4. Data Analysis:

-

Normalize the GFP fluorescence of treated cells to the DMSO control.

-

Plot the normalized fluorescence against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq) to Assess PRC1 Occupancy

This protocol outlines the key steps for performing ChIP-seq to measure changes in CBX7 and RING1B occupancy upon this compound treatment in mouse embryonic stem cells.

1. Cell Culture and Treatment:

-

Culture mES cells to ~80% confluency.

-

Treat the cells with 20 µM this compound or DMSO vehicle control for 4 hours.

2. Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBX7 or RING1B.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a standard column-based method.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for your sequencing platform.

6. Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the reads to the reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Compare the peak profiles between this compound-treated and DMSO-treated samples to identify differential binding sites.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol describes how to measure changes in the expression of PRC1 target genes in HEK293 cells following this compound treatment.

1. Cell Culture and Treatment:

-

Seed HEK293 cells in a 6-well plate and grow to ~70% confluency.

-

Treat the cells with an effective concentration of this compound (e.g., 5-10 µM, to be optimized) or DMSO vehicle control for 24-48 hours.

2. RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a standard RNA isolation kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3. Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for your PRC1 target genes of interest (e.g., HOXA9, HOXD13) and a housekeeping gene (e.g., GAPDH).

-

Run the qPCR on a real-time PCR instrument.

4. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the change in gene expression between this compound-treated and DMSO-treated samples using the ΔΔCt method.

-

Express the results as fold change (2-ΔΔCt).

Conclusion

This compound is a powerful tool for dissecting the epigenetic functions of the PRC1 complex. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of PRC1 in gene regulation and its implications in development and disease. Careful optimization of experimental conditions, particularly compound concentration and treatment duration, is crucial for obtaining robust and reproducible results.

References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UNC4976 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC4976 is a potent, cell-permeable chemical probe that acts as a positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) chromodomain protein, CBX7.[1] Unlike competitive inhibitors, this compound enhances the binding of the CBX7 chromodomain to nucleic acids, leading to rapid and significant impacts on PRC1 occupancy on chromatin and the expression of Polycomb target genes.[1] This unique mechanism of action makes this compound a valuable tool for studying the intricacies of Polycomb-mediated gene silencing and for developing novel therapeutic agents that target this pathway, which is often dysregulated in cancer and other diseases.[1][2] These application notes provide detailed protocols for high-throughput screening (HTS) assays utilizing this compound to identify and characterize modulators of CBX7.

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator of CBX7.[1] It binds to the CBX7 chromodomain and, instead of blocking the interaction with its natural ligand, it enhances the affinity of CBX7 for nucleic acids.[1] This allosteric modulation leads to a stabilization of the CBX7-nucleic acid complex.[1] In a cellular context, this results in the displacement of CBX7-containing PRC1 from its target genes, ultimately leading to an increased expression of these genes.[1] This mechanism is distinct from previously developed inhibitors like UNC3866, which acts as a silent allosteric modulator.[1] The enhanced cellular efficacy of this compound, despite similar in vitro binding affinities to UNC3866, is attributed to its unique PAM activity.[1][2]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Polycomb Repressive Complex 1 (PRC1) signaling pathway and a typical high-throughput screening workflow for identifying modulators of CBX7.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting UNC4976 in Cell-Based Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC4976 in cell-based assays. The information is tailored for scientists and drug development professionals to help navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism of action is unique; it enhances the binding of the CBX7 chromodomain to nucleic acids (DNA and RNA).[1][3] This increased non-specific binding competes with and antagonizes the specific recruitment of CBX7 to its target sites on chromatin, which are marked by histone H3 lysine 27 trimethylation (H3K27me3).[1][2] This leads to the displacement of PRC1 from these target genes and a subsequent increase in their expression.[1]

Q2: What is the recommended concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. A good starting point for a dose-response experiment is in the low micromolar range. For instance, in a CBX7 reporter cell line, this compound has a cellular EC50 of approximately 3.2 µM.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, typically ranging from 0.1 µM to 30 µM.[4]

Q3: Is this compound toxic to cells?

This compound has been shown to have weak toxicity at high concentrations. Specifically, some toxicity was observed at 100 µM.[1] It is crucial to assess cell viability in your specific cell line at the concentrations you plan to use. This can be done using standard viability assays such as CellTiter-Glo® or Trypan Blue exclusion.

Q4: How should I prepare and store this compound?

For optimal results, it is important to follow the manufacturer's instructions for preparing and storing this compound. Generally, stock solutions should be prepared in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[3]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Compound Activity | Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |

| Compound Instability or Degradation: Improper storage or handling of this compound can lead to its degradation. | Ensure that this compound is stored correctly in aliquots at -80°C.[3] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. | |

| Low Cell Permeability (Cell Line Dependent): While this compound is generally cell-permeable, uptake can vary between cell lines. | Increase the incubation time to allow for better compound uptake. Confirm cell permeability using a tagged version of the compound if available, or by assessing a known downstream cellular effect. | |

| Assay Readout Not Sensitive Enough: The chosen assay may not be sensitive enough to detect the effects of this compound. | Use a more sensitive assay. For example, if you are using a reporter assay, ensure the reporter is robustly expressed and responsive. Consider more direct readouts like ChIP-qPCR or RT-qPCR for target gene expression.[1] | |

| High Cell Toxicity | Compound Concentration Too High: this compound can exhibit toxicity at higher concentrations (e.g., 100 µM).[1] | Perform a dose-response curve to determine the highest non-toxic concentration for your cell line. Always include a vehicle control (e.g., DMSO) to assess the effect of the solvent on cell viability. |

| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. | |

| Irreproducible Results | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or overall cell health can lead to variability in experimental outcomes.[5] | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of the experiment.[6] |

| Variability in Compound Treatment: Inconsistent timing or method of compound addition can introduce variability. | Standardize the timing and method of this compound addition to your cells. Ensure even distribution of the compound in the culture medium. | |

| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth and compound activity.[6] | To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS.[6] | |

| Unexpected Off-Target Effects | Non-specific Binding: While the mechanism of this compound involves increased non-specific binding to nucleic acids, this could potentially lead to unintended cellular effects.[1] | Use the lowest effective concentration of this compound. Include appropriate negative and positive controls in your experiments. Consider using a structurally related but inactive control compound, such as UNC4219, to distinguish specific from non-specific effects.[1] |

| Modulation of Other Pathways: Like any small molecule, this compound could potentially interact with other cellular targets. | Perform rescue experiments or use orthogonal approaches to confirm that the observed phenotype is due to the modulation of CBX7. For example, knockdown of CBX7 should phenocopy the effects of this compound treatment. |

Experimental Protocols

GFP Reporter Assay for CBX7 Activity

This protocol is adapted from studies on this compound and is designed to measure the derepression of a Polycomb-silenced reporter gene.[1]

-

Cell Seeding: Seed mouse Embryonic Stem Cells (mESCs) containing a CBX7-repressed GFP reporter construct in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a negative control compound (e.g., UNC4219).

-

Incubation: Incubate the cells for 48-72 hours.

-

GFP Measurement: Measure GFP fluorescence using a plate reader or flow cytometer.

-

Data Analysis: Normalize the GFP signal to a cell viability readout (e.g., CellTiter-Glo®) to account for any cytotoxic effects. Plot the normalized GFP signal against the this compound concentration to determine the EC50 value.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is used to assess the displacement of CBX7 from its target genes.[1]

-

Cell Treatment: Treat cells (e.g., mESCs or HEK293) with this compound at the desired concentration and for the desired time (e.g., 4 hours). Include a vehicle control.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for CBX7 or an isotype control antibody.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for known CBX7 target gene promoters. Analyze the data to determine the relative enrichment of CBX7 at these sites in treated versus control cells.

Visualizations

Caption: Mechanism of action of this compound.

Caption: A logical workflow for troubleshooting common issues.

References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]

- 6. marinbio.com [marinbio.com]

optimizing UNC4976 concentration for maximum effect

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC4976. Our goal is to help you optimize the concentration of this compound for maximum effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] It functions by competitively inhibiting the binding of the H3K27me3 mark to the CBX7 chromodomain, leading to the displacement of the PRC1 complex from its target gene promoters.[1][2] Simultaneously, this compound enhances the non-specific binding of CBX7 to DNA and RNA.[1][2] This dual action effectively re-equilibrates PRC1 away from its target genes, leading to their de-repression and subsequent expression.

Q2: What are the primary applications of this compound in research?

A2: this compound is a chemical probe used to study the function of the PRC1 complex and the role of CBX7 in gene silencing. Its ability to de-repress Polycomb target genes makes it a valuable tool for investigating developmental processes, cellular differentiation, and the pathogenesis of diseases where PRC1 is dysregulated, such as cancer.[4]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated cellular efficacy in mouse embryonic stem cells (mESCs) and human embryonic kidney 293 (HEK293) cells.[1] It has been shown to be significantly more potent than its predecessor, UNC3866, in a CBX7 reporter mESC line.[1]

Optimizing this compound Concentration

Data Presentation: Quantitative Effects of this compound

The optimal concentration of this compound is cell-type and assay-dependent. Below is a summary of reported concentrations and their effects.

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| CBX7 Reporter mESC | GFP Reporter Assay | EC50 = 3.207 ± 0.352 µM | 14-fold more potent than UNC3866 in de-repressing GFP expression. | [1] |

| mESCs | Cell Viability (CellTiter-Glo) | 100 µM | Weak toxicity observed. This concentration was outside the range used for in vivo assays. | [1] |

| mESCs | ChIP-seq | 20 µM (4-hour treatment) | Efficient displacement of CBX7 and RING1B from Polycomb target genes. | [2] |

| HEK293 | RT-qPCR | Not specified | Increased expression of Polycomb target genes. | [1] |

Troubleshooting Guides

Issue 1: No or minimal change in the expression of target genes after this compound treatment.

| Possible Cause | Troubleshooting Step |

| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from 1 µM to 50 µM. |

| Insufficient Treatment Time | Increase the incubation time with this compound. A time course experiment (e.g., 4, 8, 24, 48 hours) is recommended. |

| Low PRC1/CBX7 Expression | Confirm the expression of CBX7 and other PRC1 components in your cell line using Western blot or qPCR. |

| Incorrect Target Genes | Ensure the genes you are analyzing are known Polycomb target genes in your specific cell type. |

| Compound Inactivity | Verify the integrity and activity of your this compound stock. Use a positive control cell line where its activity has been established, if possible. |

Issue 2: High cell toxicity or cell death observed after treatment.

| Possible Cause | Troubleshooting Step |

| Concentration Too High | Lower the concentration of this compound. Refer to the cytotoxicity data provided and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 in your cell line. |

| Prolonged Treatment | Reduce the duration of this compound exposure. |

| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level (typically <0.5%). Run a vehicle-only control. |

| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to perturbations of Polycomb signaling. |

Mandatory Visualizations

Caption: this compound signaling pathway and mechanism of action.

Caption: General experimental workflow for this compound treatment.

Caption: Troubleshooting logic for this compound experiments.

Experimental Protocols

1. Dose-Response Curve for Cell Viability (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle-only control.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

-

2. Analysis of Target Gene Expression (RT-qPCR)

-

Objective: To quantify the change in expression of Polycomb target genes following this compound treatment.

-

Methodology:

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., based on viability assays) and a vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

-

3. Chromatin Immunoprecipitation (ChIP) for PRC1 Occupancy

-

Objective: To assess the displacement of PRC1 components (e.g., CBX7, RING1B) from target gene promoters.

-

Methodology:

-

Cell Treatment: Treat approximately 1x10^7 cells with this compound (e.g., 20 µM) or vehicle for 4 hours.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the PRC1 component of interest (e.g., anti-CBX7, anti-RING1B) or an IgG control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq).

-

References

- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

potential off-target effects of UNC4976

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UNC4976. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its unique mechanism involves enhancing the affinity of the CBX7 chromodomain for nucleic acids (both DNA and RNA). This increased binding to nucleic acids competes with and antagonizes the canonical interaction of CBX7 with its histone mark, trimethylated lysine 27 on histone H3 (H3K27me3).[1] The consequence is the displacement of the PRC1 complex from its target gene promoters, leading to the de-repression and increased expression of these target genes.[1][2]

Q2: What are the known primary off-targets of this compound?

A2: The primary known off-targets of this compound are other members of the Polycomb CBX chromodomain family. Due to the high degree of structural similarity within the binding pocket of these proteins, this compound exhibits binding affinity for CBX2, CBX4, and CBX6, in addition to its primary target, CBX7. It also shows some affinity for the CDYL2 chromodomain. A broader screening using a CADOR microarray indicated that the binding interactions of a biotinylated derivative of this compound were largely restricted to the Polycomb CBX chromodomains and a small subset of CDY chromodomains.[1]

Q3: Are there any known effects of this compound on enzymatic epigenetic modifiers like methyltransferases or demethylases?

A3: Based on the currently available literature, there is no published data from broad enzymatic screens, such as kinome panels or screens against histone methyltransferases and demethylases, for this compound. The primary characterization has focused on its activity as a "reader" domain modulator. Therefore, any effects on enzymatic epigenetic modifiers are currently unknown.

Q4: How does the positive allosteric modulation activity of this compound influence its cellular effects?

A4: The PAM activity of this compound is crucial to its enhanced cellular efficacy compared to other CBX7 inhibitors like UNC3866.[1] By not only blocking the H3K27me3 interaction but also promoting a new interaction (binding to nucleic acids), this compound effectively re-localizes the CBX7-containing PRC1 complex away from its target genes. This dual action leads to a more robust de-repression of target genes.[1][2]

Troubleshooting Guide

Problem 1: I am observing unexpected changes in the expression of genes that are not known PRC1-CBX7 targets.

-

Possible Cause 1: Off-target effects on other CBX proteins.

-

Explanation: this compound is known to bind to other CBX family members (CBX2, CBX4, CBX6) which regulate a different subset of genes. The observed gene expression changes may be a result of this compound modulating the activity of these other PRC1 complexes.

-

Recommendation:

-

Cross-reference your list of unexpectedly regulated genes with known targets of CBX2, CBX4, and CBX6-containing PRC1 complexes in your cell type of interest.

-

Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) for these other CBX proteins to see if their localization is altered by this compound treatment.

-

-

-

Possible Cause 2: Downstream effects of primary target modulation.

-

Explanation: The de-repression of direct PRC1-CBX7 target genes, which may include transcription factors, could lead to a secondary wave of gene expression changes.

-

Recommendation: Conduct a time-course experiment (e.g., RNA-seq at early and late time points after this compound treatment) to distinguish between primary (direct) and secondary (indirect) gene expression changes.

-

Problem 2: The cellular potency of this compound in my assay is significantly different from the published data.

-

Possible Cause 1: Differences in cell type and PRC1 component expression.

-

Explanation: The cellular potency of this compound is dependent on the expression levels and stoichiometry of the PRC1 complex components, particularly the different CBX paralogs, in a given cell line.

-

Recommendation:

-

Profile the expression levels of all CBX paralogs (CBX2, 4, 6, 7, 8) in your cell line using RT-qPCR or western blotting.

-

Consider that the unique PAM mechanism of this compound may have varying effects depending on the nuclear environment and chromatin accessibility in your specific cell type.

-

-

-

Possible Cause 2: Compound stability and aggregation.

-

Explanation: Like many small molecules, the solubility and stability of this compound in your specific cell culture medium and under your experimental conditions could affect its effective concentration.

-

Recommendation: Ensure proper dissolution of the compound in a suitable solvent (e.g., DMSO) and fresh preparation of working solutions. Perform quality control to check for compound precipitation in the media.

-

Data Presentation

In Vitro Binding Affinity of this compound for CBX Chromodomains

The following table summarizes the dissociation constants (Kd) of this compound for various Polycomb CBX and CDYL2 chromodomains as determined by Isothermal Titration Calorimetry (ITC). Lower Kd values indicate higher binding affinity.

| Target Protein | Dissociation Constant (Kd) in nM (Mean ± SD) |

| CBX7 (Primary Target) | 120 ± 10 |

| CBX2 | 3400 ± 200 |

| CBX4 | 120 ± 20 |

| CBX6 | 1100 ± 100 |

| CDYL2 | 930 ± 120 |

Data sourced from Lamb et al., 2019.[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol provides a general framework for determining the binding affinity of this compound to a purified chromodomain protein.

Materials:

-

Purified recombinant chromodomain protein (e.g., CBX7) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound dissolved in the same buffer containing a matched concentration of DMSO.

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation:

-

Prepare a 10-20 µM solution of the chromodomain protein in the reaction buffer.

-

Prepare a 100-200 µM solution of this compound in the same buffer. Ensure the final DMSO concentration is identical in both the protein and compound solutions (typically 1-2%).

-

Thoroughly degas both solutions.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small (e.g., 2 µL) injections of the this compound solution into the protein solution.

-